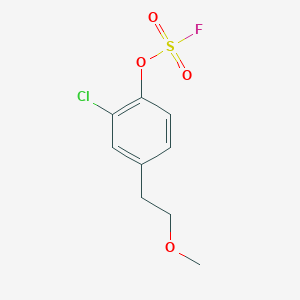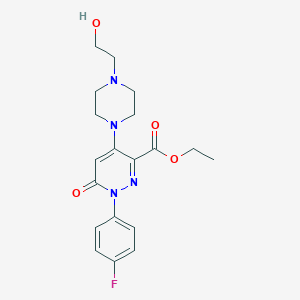
2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two carbon atoms, one oxygen atom, and two nitrogen atoms .
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . Another method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, FT-IR spectroscopy can be used to identify functional groups, while NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
A study explored the synthesis of a series of new 1,3,4-oxadiazoles, including compounds similar to 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol, and evaluated their antimicrobial properties. Some synthesized compounds showed significant activity against bacteria like S. aureus and P. aeruginosa, suggesting the potential of these compounds in antimicrobial applications (Fuloria et al., 2009).
Discovery of Apoptosis Inducers
Research in the field of chemical genetics has identified certain 1,2,4-oxadiazoles as potential apoptosis inducers. These compounds, including variants of the this compound, have been identified as promising anticancer agents. They have also aided in the identification of molecular targets for cancer treatment (Cai et al., 2006).
Fluorescent Chemosensors
A study on novel polymers containing phenol-substituted oxadiazole moieties, similar to the compound , demonstrated their efficacy as fluorescent chemosensors for ions like fluoride. This indicates the potential of such compounds in chemical sensing applications (Zhou et al., 2005).
Anticancer Evaluation
Several 1,3,4-oxadiazole derivatives, related to this compound, were synthesized and evaluated for their anticancer properties. The studies revealed potential anticancer activity, highlighting the relevance of these compounds in the development of new therapeutic agents (Salahuddin et al., 2014).
Optoelectronic Properties
Research on carbazole/oxadiazole hybrids, which include compounds similar to this compound, investigated their optoelectronic properties. These compounds were found suitable for use in phosphorescent light-emitting diodes, indicating their application in advanced material science (Tao et al., 2010).
Corrosion Inhibition
1,3,4-Oxadiazole derivatives have been studied for their corrosion inhibition properties in various environments. These studies are crucial in industrial applications where material longevity and resistance to corrosion are paramount (Ammal et al., 2018).
Future Directions
Oxadiazoles, including “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol”, have potential for a wide range of applications in fields such as medicinal chemistry and material science . Future research could focus on exploring these applications further, as well as developing new synthesis methods and studying the compound’s mechanism of action in more detail.
Mechanism of Action
Target of Action
Oxadiazole derivatives have been reported to exhibit promising anticancer activity . They have been found to be effective against various cancer cell lines, including MCF-7 and KB .
Mode of Action
Oxadiazole derivatives are known to interact with their targets, leading to changes that inhibit the growth of cancer cells
Biochemical Pathways
Oxadiazole derivatives have been associated with anticancer activity, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Oxadiazole derivatives have been associated with anticancer activity, suggesting they may inhibit the growth of cancer cells .
Properties
IUPAC Name |
2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-7-6-9-11-12-10(14-9)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELBADMXOJTVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537268-73-7 |
Source


|
| Record name | 2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
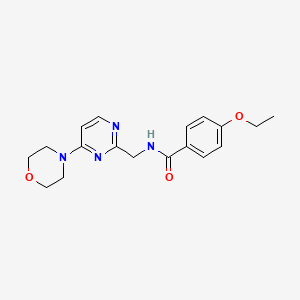
![Tert-butyl 5-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate](/img/structure/B2873438.png)

![(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)
![N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)
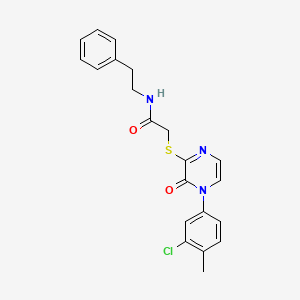

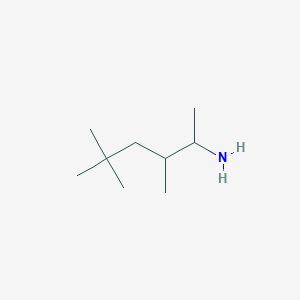

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2873453.png)
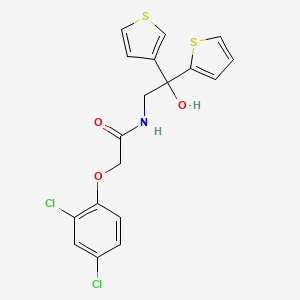
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2873455.png)
